1-Chloro-3-iodo-2-methyl-2-propoxypropane
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Overview
Description
1-Chloro-3-iodo-2-methyl-2-propoxypropane is an organic compound with the molecular formula C₇H₁₄ClIO It is a halogenated alkane, characterized by the presence of both chlorine and iodine atoms attached to a propane backbone
Preparation Methods
The synthesis of 1-Chloro-3-iodo-2-methyl-2-propoxypropane typically involves halogenation reactions. One common method is the reaction of 2-methyl-2-propoxypropane with chlorine and iodine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst like tin(IV) chloride (SnCl₄). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial production methods may involve similar halogenation processes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
1-Chloro-3-iodo-2-methyl-2-propoxypropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂⁻), leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes or alkenes.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common reagents used in these reactions include sodium hydroxide (NaOH), lithium aluminum hydride (LiAlH₄), and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-iodo-2-methyl-2-propoxypropane is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-3-iodo-2-methyl-2-propoxypropane involves its reactivity as a halogenated alkane. The presence of both chlorine and iodine atoms makes it a versatile intermediate in organic synthesis. The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
1-Chloro-3-iodo-2-methyl-2-propoxypropane can be compared with other halogenated alkanes, such as:
1-Chloro-2-iodo-3-methylpropane: Similar in structure but with different positioning of the halogen atoms.
1-Bromo-3-iodo-2-methyl-2-propoxypropane: Contains bromine instead of chlorine, leading to different reactivity and applications.
1-Chloro-3-iodo-2-methylbutane: A longer carbon chain, resulting in different physical and chemical properties.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct reactivity and potential for diverse applications .
Properties
Molecular Formula |
C7H14ClIO |
---|---|
Molecular Weight |
276.54 g/mol |
IUPAC Name |
1-chloro-3-iodo-2-methyl-2-propoxypropane |
InChI |
InChI=1S/C7H14ClIO/c1-3-4-10-7(2,5-8)6-9/h3-6H2,1-2H3 |
InChI Key |
XVHRFOXBMMBNGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C)(CCl)CI |
Origin of Product |
United States |
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